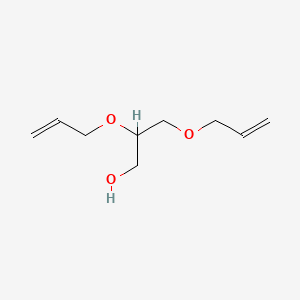
1-Propanol, 2,3-bis(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 2,3-bis(2-propenyloxy)- is an organic compound with the molecular formula C9H16O3. This compound is characterized by the presence of two allyloxy groups attached to a propanol backbone. It is a versatile chemical used in various fields due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-Propanol, 2,3-bis(2-propenyloxy)- involves the reaction of 1,3-dihydroxypropane with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Propanol, 2,3-bis(2-propenyloxy)- undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 2,3-bis(2-propenyloxy)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Propanol, 2,3-bis(2-propenyloxy)- involves its ability to undergo various chemical transformations. The allyloxy groups can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. Additionally, the compound can act as a ligand in coordination chemistry, forming complexes with metal ions that have catalytic or biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Propanol, 2,3-bis(2-propenyloxy)- can be compared with similar compounds such as:
2-Propanol, 1-(2-propenyloxy)-: This compound has a similar structure but with only one allyloxy group, making it less reactive in polymerization reactions.
1,3-Bis(allyloxy)-2-propanol: This compound has a similar backbone but with different substitution patterns, leading to variations in reactivity and applications.
2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-: This compound has additional functional groups that can participate in more complex chemical reactions.
The uniqueness of 1-Propanol, 2,3-bis(2-propenyloxy)- lies in its dual allyloxy groups, which provide enhanced reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
29595-46-8 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2,3-bis(prop-2-enoxy)propan-1-ol |
InChI |
InChI=1S/C9H16O3/c1-3-5-11-8-9(7-10)12-6-4-2/h3-4,9-10H,1-2,5-8H2 |
InChI-Schlüssel |
BWDHJINUKACSDS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(CO)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















